2-Chloro-1-(chloromethyl)-3-methylbenzene
Description
Properties
IUPAC Name |
2-chloro-1-(chloromethyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHJDKCFOSYOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(chloromethyl)-3-methylbenzene typically involves the chlorination of 3-methylbenzyl chloride. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-1-(chloromethyl)-3-methylbenzene can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: 2-Chloro-1-(chloromethyl)-3-methylbenzene can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of 3-methylbenzoic acid.
Reduction: Formation of 3-methylbenzyl chloride.
Scientific Research Applications
Organic Synthesis
2-Chloro-1-(chloromethyl)-3-methylbenzene serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the chlorine atoms act as leaving groups, facilitating the formation of more complex molecules .
Research has indicated potential biological activities associated with this compound. It has been explored as a building block for bioactive molecules that may target specific enzymes or receptors within biological systems. The structural features of 2-chloro-1-(chloromethyl)-3-methylbenzene allow it to interact with various biological pathways, making it a candidate for drug development .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals, polymers, and resins. Its unique chemical properties enable it to be incorporated into formulations that require specific functional characteristics, such as enhanced stability or reactivity .
Case Study 1: Pharmaceutical Development
A study focused on synthesizing new drug candidates using 2-chloro-1-(chloromethyl)-3-methylbenzene as an intermediate. The research highlighted its effectiveness in producing compounds with improved efficacy against certain diseases. The results demonstrated that derivatives of this compound exhibited promising activity in enzyme inhibition assays .
Case Study 2: Agrochemical Synthesis
Another investigation examined the use of this compound in developing agrochemicals aimed at pest control. The study reported successful synthesis pathways leading to novel insecticides that showed enhanced activity compared to existing products. The chloromethyl group was crucial for the biological activity observed in field trials .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(chloromethyl)-3-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues on the Benzene Ring
2-Bromo-1-chloro-3-methylbenzene (CAS 69190-56-3)
- Structure : Substitutes the chloromethyl group with bromine at position 1.
- Reactivity : Bromine’s lower electronegativity compared to chlorine may reduce electrophilic substitution rates. However, bromine’s larger atomic size could enhance steric effects.
- Applications : Likely used in Suzuki-Miyaura couplings due to bromine’s suitability in palladium-catalyzed reactions.
1-Chloro-2-methyl-3-nitrobenzene
- Structure : Replaces the chloromethyl group with a nitro group at position 3.
- Physical Properties: Nitro groups increase melting points (e.g., 116–118°C for 1-amino-4-chloro-2-nitrobenzene ) and density due to strong intermolecular interactions.
- Reactivity : The electron-withdrawing nitro group deactivates the ring, directing electrophilic attacks to meta positions. This contrasts with the activating chloromethyl group in the target compound .
2-(2-Chloroethyl)-1,3-dimethylbenzene (CAS 30595-81-4)
- Structure : Features a chloroethyl group instead of chloromethyl.
- Reactivity : The longer alkyl chain may reduce reactivity in nucleophilic substitutions compared to the chloromethyl group.
Functional Group Analogues: Organophosphate Derivatives
Tris[2-chloro-1-(chloromethyl)ethyl] phosphate (TDCP)
- Structure : Incorporates three 2-chloro-1-(chloromethyl)ethyl groups linked to a phosphate core.
- Applications : Widely used as a flame retardant in polymers and childcare articles.
- Regulatory Status: Classified under "List I Organohalogen/Organophosphorus" due to environmental persistence and toxicity concerns .
- Reactivity : The phosphate ester backbone alters solubility and thermal stability compared to the aromatic target compound.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Environmental Impact : Chlorinated aromatics like the target compound may face scrutiny under regulations similar to TDCP, necessitating rigorous disposal protocols .
- Thermal Stability : Unlike TDCP, which is designed for high thermal resistance in flame retardants, the target compound’s stability is likely lower due to the absence of a phosphate backbone.
Biological Activity
2-Chloro-1-(chloromethyl)-3-methylbenzene, also known as 1-chloro-3-(chloromethyl)-2-methylbenzene , is a chlorinated aromatic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8Cl2
- Molecular Weight : 171.06 g/mol
- CAS Number : 14599763
- SMILES Notation : ClC(Cc1ccccc1C)Cl
The compound features a methyl group and two chlorine substituents on a benzene ring, which may influence its reactivity and biological interactions.
Chlorinated aromatic compounds often exhibit biological activity through various mechanisms, including:
- Electrophilic Attack : The chlorine atoms can facilitate electrophilic substitution reactions, which may affect cellular components.
- Metabolic Activation : Some studies suggest that chlorinated compounds undergo metabolic activation to form reactive intermediates that can interact with DNA or proteins, potentially leading to mutagenic effects .
Antimicrobial Properties
Research has indicated that chlorinated compounds can possess antimicrobial properties. For instance, studies have shown that similar chlorinated benzene derivatives exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Carcinogenic Potential
Chlorinated aromatic compounds are frequently investigated for their carcinogenic potential. Epidemiological studies have linked exposure to chlorinated compounds in industrial settings to increased cancer risks, particularly respiratory cancers . Animal studies have demonstrated tumorigenic effects when exposed to similar compounds via skin application or inhalation, indicating a potential risk associated with 2-chloro-1-(chloromethyl)-3-methylbenzene .
Industrial Exposure and Cancer Risk
A notable case study involved workers in benzoyl chloride production, where an increased incidence of respiratory tract cancers was reported. The study highlighted the correlation between chlorinated compound exposure and cancer development, suggesting a need for further investigation into specific compounds like 2-chloro-1-(chloromethyl)-3-methylbenzene .
Experimental Studies in Animals
Experimental studies have shown that related chlorinated compounds induce tumors in laboratory animals. For example, benzyl chloride exposure resulted in significant tumor formation in mice and rats, emphasizing the potential carcinogenicity of chlorinated benzene derivatives .
| Study Type | Findings |
|---|---|
| Epidemiological | Increased respiratory cancer among exposed workers |
| Animal Studies | Tumor induction in mice and rats after exposure |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of chlorinated compounds. It has been established that the position and number of chlorine substituents significantly affect biological activity. For example, the presence of multiple chlorine atoms can enhance cytotoxicity and mutagenicity .
Chemical Reactions Analysis
Free Radical Substitution
This reaction occurs under UV light, involving chlorine radicals that target the benzylic (chloromethyl) or methyl groups.
| Reagent/Condition | Product | Mechanism |
|---|---|---|
| Cl₂, UV light | Polychlorinated derivatives | Chain reaction: Initiation (Cl₂ → 2Cl- ), Propagation (H abstraction, Cl- addition), Termination . |
Key Observations :
-
The chloromethyl group undergoes successive chlorine substitutions, forming dichloromethyl and trichloromethyl derivatives.
-
Methyl group chlorination is less favored due to steric hindrance and electronic effects from adjacent substituents .
Electrophilic Aromatic Substitution
The compound’s benzene ring reacts with electrophiles, influenced by directing effects of substituents.
| Reagent | Position of Substitution | Product |
|---|---|---|
| HNO₃, H₂SO₄ (nitration) | Meta to Cl, para to methyl | Nitro derivatives |
| Br₂, FeBr₃ (bromination) | Ortho/para to methyl | Brominated analogs |
Directing Effects :
-
The chlorine atom (electron-withdrawing) directs incoming electrophiles to meta positions.
-
The methyl group (electron-donating) directs to ortho/para positions, creating competitive regioselectivity .
Nucleophilic Substitution
The chloromethyl group reacts with nucleophiles via Sₙ2 mechanisms.
| Nucleophile | Product | Conditions |
|---|---|---|
| NaOH (aqueous) | 2-Chloro-3-methylbenzyl alcohol | Reflux in ethanol/water |
| NH₃ | 2-Chloro-3-methylbenzylamine | High-pressure ammonia, heat |
| KCN | 2-Chloro-3-methylphenylacetonitrile | Polar aprotic solvent (e.g., DMSO) |
Efficiency : Reactivity is enhanced by the electron-withdrawing chlorine, which polarizes the C–Cl bond .
Reduction Reactions
Reduction targets the chloromethyl group or aromatic ring.
Comparative Reactivity Table
| Reaction Type | Rate Relative to Toluene | Key Influencing Factor |
|---|---|---|
| Free Radical Substitution | 3× faster | Stabilization of benzylic radicals by Cl |
| Electrophilic Substitution | 0.5× slower | Deactivation by electron-withdrawing Cl |
| Nucleophilic Substitution | 10× faster | Polarization of C–Cl bond by adjacent groups |
Mechanistic Insights
-
Steric Effects : The 3-methyl group hinders electrophilic attack at adjacent positions.
-
Electronic Effects : Chlorine’s inductive effect reduces ring electron density, slowing electrophilic substitution but accelerating nucleophilic pathways.
-
Thermodynamics : Polychlorination is exothermic but kinetically controlled under UV light .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Chloro-1-(chloromethyl)-3-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous chlorinated aromatic compounds (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene) are synthesized via base-mediated reactions (e.g., potassium carbonate) in solvents like dichloromethane . Optimization may involve adjusting stoichiometry, temperature, and catalyst selection. Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC), with purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and chloromethyl/methyl group assignments. Mass spectrometry (MS) provides molecular weight validation, while ultraviolet-visible (UV-Vis) spectroscopy can track conjugation effects. Infrared (IR) spectroscopy aids in identifying functional groups (e.g., C-Cl stretches at ~550–850 cm⁻¹). Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection .
Q. What safety protocols are essential for handling chlorinated aromatic compounds like this substance?
- Methodological Answer : Engineering controls (e.g., fume hoods), personal protective equipment (PPE) including nitrile gloves and goggles, and rigorous hygiene practices (e.g., no eating in labs) are mandatory. Airborne concentrations should be monitored using gas detectors. Emergency showers/eye wash stations must be accessible. Contaminated clothing requires specialized laundering, and medical surveillance (e.g., liver/kidney function tests) is advised for chronic exposure .
Advanced Research Questions
Q. How can environmental persistence and biodegradation pathways be systematically evaluated?
- Methodological Answer : Biodegradability screening tests (e.g., OECD 301 series) combined with quantitative structure-activity relationship (QSAR) models predict half-lives and transformation products. For example, structurally related tris[2-chloro-1-(chloromethyl)ethyl] phosphate (TDCP) exhibits a half-life of 231 days in water, indicating high persistence . Advanced analytical tools like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can detect degradation byproducts. Computational models (e.g., EPI Suite) estimate log Kow and bioaccumulation potential .
Q. What analytical strategies are suitable for detecting trace levels in complex matrices (e.g., environmental samples or consumer products)?
- Methodological Answer : Solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS provides high sensitivity and specificity. For regulatory compliance (e.g., EU Directive 2014/79/EU), method validation should include limits of detection (LOD) ≤1 mg/kg. Matrix-matched calibration and isotope-labeled internal standards improve accuracy. Accelerated solvent extraction (ASE) is effective for solid samples like polymers .
Q. What mechanistic insights explain the compound’s toxicological profile, and how can in vitro assays clarify its bioactivity?
- Methodological Answer : Chlorinated compounds often exhibit neurotoxicity and carcinogenicity via reactive metabolite formation (e.g., epoxides). In vitro assays using hepatic microsomes can identify metabolic activation pathways. Cytotoxicity screening (e.g., MTT assay) in human cell lines (e.g., HepG2) quantifies IC₅₀ values. Genotoxicity is assessed via Ames test or comet assay. The compound’s structural similarity to TDCP (classified as Carcinogenic Category 2) suggests potential DNA alkylation or oxidative stress mechanisms .
Q. How do regulatory frameworks influence research priorities for halogenated flame retardant precursors?
- Methodological Answer : Regulatory restrictions (e.g., Nordic Swan Ecolabel’s 5 mg/kg limit for TDCP in toys) drive the need for alternative synthesis pathways and greener substitutes. Life-cycle assessments (LCAs) evaluate environmental trade-offs, while structure-activity relationship (SAR) studies guide the design of less persistent analogs. Collaboration with regulatory bodies ensures alignment with evolving guidelines (e.g., REACH PMT/vPvM criteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
